2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide
Overview
Description
2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorobenzyl group and an acetamide moiety attached to a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 2-fluorophenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated piperazine or acetamide groups.
Substitution: Alkylated or acylated derivatives at the piperazine ring.
Scientific Research Applications
2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting central nervous system disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorobenzyl)piperazine: A key intermediate in the synthesis of the target compound.
2-fluorophenylacetyl chloride: Another intermediate used in the synthetic route.
N-(2-fluorophenyl)piperazine: A structurally related compound with similar pharmacological properties.
Uniqueness
2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide stands out due to its dual substitution pattern on the piperazine ring and the acetamide moiety, which may confer unique binding properties and biological activities compared to its analogs. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c20-16-7-5-15(6-8-16)13-23-9-11-24(12-10-23)14-19(25)22-18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHIRGWWTIPOAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669389 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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